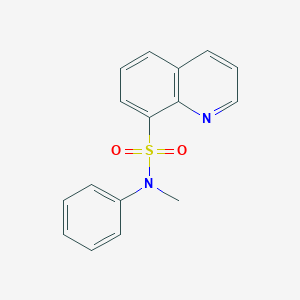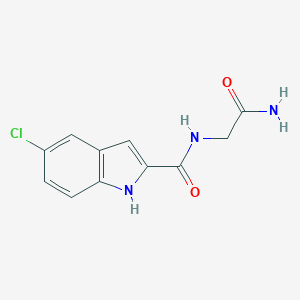
N-methyl-N-phenylquinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenylquinoline-8-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPQ and has been found to possess several biological activities that make it a promising candidate for further studies.
Wirkmechanismus
The mechanism of action of N-methyl-N-phenylquinoline-8-sulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPQ has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
N-methyl-N-phenylquinoline-8-sulfonamide has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MPQ has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-methyl-N-phenylquinoline-8-sulfonamide in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of cancer treatments. However, one of the limitations of using MPQ in lab experiments is its low solubility in water, which can hinder its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-phenylquinoline-8-sulfonamide. One of the primary areas of research is the development of novel cancer treatments that utilize MPQ. Another area of research is the study of the anti-inflammatory properties of MPQ and its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-methyl-N-phenylquinoline-8-sulfonamide to determine its potential for clinical use.
Conclusion
N-methyl-N-phenylquinoline-8-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively target cancer cells and inhibit the growth of cancer cells make it a promising candidate for further studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-methyl-N-phenylquinoline-8-sulfonamide have been discussed in this paper.
Synthesemethoden
The synthesis of N-methyl-N-phenylquinoline-8-sulfonamide involves the reaction of N-methylquinoline-8-sulfonyl chloride with aniline in the presence of a base. This reaction results in the formation of MPQ as a white crystalline solid. The purity of the compound can be determined by using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-phenylquinoline-8-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of MPQ is in the field of cancer research. It has been found to possess anti-cancer properties by inhibiting the growth of cancer cells. MPQ has also been studied for its anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N-methyl-N-phenylquinoline-8-sulfonamide |
|---|---|
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-methyl-N-phenylquinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-18(14-9-3-2-4-10-14)21(19,20)15-11-5-7-13-8-6-12-17-16(13)15/h2-12H,1H3 |
InChI-Schlüssel |
OVVLEYYTXWUHHN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)

![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![N~1~-(4-isopropylphenyl)-N~4~-[2-(1-pyrrolidinyl)ethyl]succinamide](/img/structure/B276934.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)